molecular formula C17H16F2N2O4S B2927994 N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide CAS No. 953852-66-9

N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide

Cat. No.: B2927994
CAS No.: 953852-66-9
M. Wt: 382.38
InChI Key: WDHSSFCPYSWEEV-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 3,5-difluorophenyl group and a morpholinosulfonyl group, which contribute to its distinctive chemical behavior and biological activity.

Scientific Research Applications

N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to modulate specific molecular targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-difluoroaniline with benzoyl chloride under basic conditions.

    Introduction of the Morpholinosulfonyl Group: The next step involves the introduction of the morpholinosulfonyl group. This can be achieved by reacting the benzamide intermediate with morpholine and sulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)aniline
  • N-(3,5-difluorophenyl)-3-(piperidinosulfonyl)benzamide
  • N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzoic acid

Uniqueness

N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide is unique due to the presence of both the 3,5-difluorophenyl and morpholinosulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,5-difluorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c18-13-9-14(19)11-15(10-13)20-17(22)12-2-1-3-16(8-12)26(23,24)21-4-6-25-7-5-21/h1-3,8-11H,4-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHSSFCPYSWEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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